molecular formula C19H23ClFNO3 B276011 2-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol

2-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol

Cat. No. B276011
M. Wt: 367.8 g/mol
InChI Key: JGWIWBHDNJRIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as ONO-5334 and is a selective inhibitor of cathepsin K, a lysosomal cysteine protease that plays a crucial role in bone resorption.

Mechanism of Action

ONO-5334 is a selective inhibitor of cathepsin K, which is a lysosomal cysteine protease that plays a crucial role in bone resorption. Cathepsin K is responsible for the degradation of type I collagen, which is the main component of bone tissue. By inhibiting cathepsin K, ONO-5334 reduces bone resorption and promotes bone formation, leading to an overall increase in bone mass.
Biochemical and Physiological Effects:
ONO-5334 has been shown to have significant biochemical and physiological effects, particularly in the skeletal system. The compound has been found to increase bone mineral density and reduce the risk of fractures in preclinical studies. ONO-5334 also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

ONO-5334 has several advantages for lab experiments, including its selectivity for cathepsin K, which allows for the specific inhibition of bone resorption without affecting other lysosomal proteases. However, the synthesis method of ONO-5334 is complex and requires skilled chemists to produce the compound in large quantities. Additionally, the compound has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ONO-5334. One potential area of research is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the investigation of the compound's potential therapeutic applications in the treatment of other diseases such as cancer. Additionally, further studies are needed to determine the long-term safety and efficacy of ONO-5334 in humans.

Synthesis Methods

ONO-5334 is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method of ONO-5334 is complex and involves several steps, including the reaction of 2-chloro-4-fluorobenzyl alcohol with 3-methoxybenzylamine, followed by the reaction of the resulting compound with 2-methyl-2-propanol and then with 4-chlorobenzenesulfonyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

ONO-5334 has been extensively studied for its potential therapeutic applications in the treatment of bone disorders such as osteoporosis. The compound has shown promising results in preclinical studies, where it has been found to inhibit bone resorption and promote bone formation. ONO-5334 has also been studied for its potential use in the treatment of other diseases such as rheumatoid arthritis and cancer.

properties

Molecular Formula

C19H23ClFNO3

Molecular Weight

367.8 g/mol

IUPAC Name

2-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C19H23ClFNO3/c1-19(2,12-23)22-10-13-4-7-17(18(8-13)24-3)25-11-14-5-6-15(21)9-16(14)20/h4-9,22-23H,10-12H2,1-3H3

InChI Key

JGWIWBHDNJRIHR-UHFFFAOYSA-N

SMILES

CC(C)(CO)NCC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)OC

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)OC

Origin of Product

United States

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